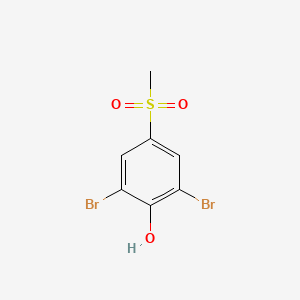

2,6-dibromo-4-(methylsulfonyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-methylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPJHQNJHPSIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601034717 | |

| Record name | 2,6-Dibromo-4-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20951-04-6 | |

| Record name | 2,6-Dibromo-4-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,6 Dibromo 4 Methylsulfonyl Phenol

Established and Novel Synthetic Routes to 2,6-Dibromo-4-(methylsulfonyl)phenol

While specific literature detailing a standardized, high-yield synthesis for this compound is not abundant, its structure suggests logical synthetic routes based on well-established principles of organic chemistry. The two most viable strategies are:

Bromination of 4-(Methylsulfonyl)phenol (B50025): This route involves the direct bromination of a commercially available or synthesized 4-(methylsulfonyl)phenol precursor. The success of this method hinges on controlling the electrophilic aromatic substitution to achieve dibromination at the positions ortho to the hydroxyl group.

Sulfonylation of 2,6-Dibromophenol (B46663): This alternative pathway begins with 2,6-dibromophenol. The challenge lies in the regioselective introduction of a methylsulfonyl group at the para-position of the phenol (B47542) ring.

Strategies for Bromination of 4-(Methylsulfonyl)phenol Precursors

The synthesis of this compound via the bromination of 4-(methylsulfonyl)phenol is a classic example of electrophilic aromatic substitution on a substituted phenol. The directing effects of the existing substituents on the aromatic ring are the primary determinants of the reaction's outcome.

Phenols are highly susceptible to electrophilic aromatic substitution because the hydroxyl (-OH) group is a potent activating group. byjus.com The lone pairs of electrons on the oxygen atom are delocalized into the benzene (B151609) ring, increasing its electron density and making it more nucleophilic. youtube.com This enhanced nucleophilicity allows for halogenation even without a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings like benzene. byjus.comlibretexts.org

The general mechanism proceeds in two main steps:

Attack by the Aromatic Ring: The π-electron system of the phenol ring attacks an electrophilic bromine species (e.g., Br₂ or a Br⁺ equivalent). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the bromine, restoring the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com

The reactivity of phenol is so high that reactions with bromine water often lead to the immediate formation of a white precipitate of 2,4,6-tribromophenol (B41969). byjus.com To achieve more controlled bromination, less polar solvents and specific brominating agents are employed. byjus.com

The regiochemical outcome of the bromination of 4-(methylsulfonyl)phenol is governed by the directing effects of the hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) groups.

Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group is a powerful ortho, para-director. youtube.com It stabilizes the arenium ion intermediate most effectively when the attack occurs at the ortho and para positions.

Methylsulfonyl Group (-SO₂CH₃): This is a deactivating group due to its electron-withdrawing nature. It is a meta-director.

In the case of 4-(methylsulfonyl)phenol, the directing effects of the two groups are in concert. The powerful ortho, para-directing hydroxyl group dictates the positions of substitution. Since the para position is already occupied by the methylsulfonyl group, electrophilic attack is directed exclusively to the two ortho positions (C2 and C6). This principle is well-demonstrated in the dibromination of other para-substituted phenols, such as p-nitrophenol, which readily undergoes bromination at the 2 and 6 positions. researchgate.netorgsyn.org A similar strategy is used to synthesize 2,6-dibromo-4-cyanophenol from 4-cyanophenol. google.com

Control over the extent of bromination (mono- vs. di-bromination) can be achieved by careful selection of reagents and reaction conditions. While achieving selective mono-bromination of phenols can be challenging, various methods have been developed. nih.govchemistryviews.orgnih.gov For the synthesis of the target compound, conditions that favor exhaustive bromination at the activated ortho sites are required, such as using at least two equivalents of the brominating agent.

Table 1: Selected Brominating Agents and Conditions for Phenols

| Reagent(s) | Solvent(s) | Key Features |

|---|---|---|

| Bromine (Br₂) in Acetic Acid | Acetic Acid | Classic method, can lead to polybromination. orgsyn.org |

| N-Bromosuccinimide (NBS) | Acetonitrile, Methanol | Milder brominating agent, can offer better control. researchgate.netnih.gov |

| KBr/KBrO₃ | Acetic Acid/Water | In situ generation of Br₂, requires acidic conditions. chemrxiv.org |

| H₂O₂-HBr | Water | A "green" approach to bromination. researchgate.net |

| TMSBr / Bulky Sulfoxides | Acetonitrile | Provides high regioselectivity for para-bromination, but adaptable for ortho-bromination if para is blocked. chemistryviews.org |

| Bromodimethylsulfonium bromide | In situ | Milder and more selective than elemental bromine. nih.gov |

Sulfonylation Strategies for Brominated Phenol Scaffolds

The alternative route to this compound involves introducing the methylsulfonyl group onto the 2,6-dibromophenol scaffold. This requires a C-S bond formation at the para-position of the phenol ring.

Introducing a sulfonyl group directly onto an aromatic ring can be accomplished through several methods, primarily categorized as electrophilic or nucleophilic pathways.

Electrophilic Pathway (Friedel-Crafts Sulfonylation): The direct sulfonylation of an aromatic ring using a sulfonyl chloride (like methanesulfonyl chloride) and a Lewis acid catalyst is a known Friedel-Crafts reaction. rsc.orgwikipedia.org However, Friedel-Crafts reactions often perform poorly with phenols. The lone pair on the hydroxyl group's oxygen can coordinate with the Lewis acid catalyst, deactivating it and hindering the reaction. echemi.com While some Brønsted acid-catalyzed Friedel-Crafts reactions on phenols are known, they typically involve alkylation or acylation rather than sulfonylation. researchgate.net Research on the Friedel-Crafts reaction of methanesulfonyl chloride with benzene and its derivatives has been conducted, but its application to highly substituted and less reactive substrates like 2,6-dibromophenol is not well-established. acs.org

Nucleophilic and Multi-step Pathways: A more plausible and controllable route involves a multi-step sequence:

Introduction of a Sulfur Linkage: A sulfur-containing group is first introduced at the para-position of 2,6-dibromophenol. This could potentially be achieved through various methods, such as the reaction of a phenoxide with a sulfur electrophile or through a metal-catalyzed cross-coupling reaction. A common strategy involves introducing a methylthio (-SCH₃) group.

Oxidation: The methylthio group is then oxidized to the desired methylsulfonyl (-SO₂CH₃) group. This oxidation is a reliable and high-yielding transformation, typically proceeding through a sulfoxide (B87167) intermediate. researchgate.net Various oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used for this step.

It is important to distinguish C-sulfonylation (formation of a C-SO₂R bond) from O-sulfonylation. The reaction of a phenol with a sulfonyl chloride in the presence of a base typically leads to the formation of a sulfonate ester (Ar-O-SO₂R), which is a different class of compound. researchgate.netresearchtrends.net While sulfonate esters are useful as protecting groups for phenols or as leaving groups in nucleophilic substitution reactions, this is not the desired pathway for the synthesis of this compound. researchgate.net

For an efficient synthesis starting from a brominated phenol, the design of the precursor is critical. The starting material, 2,6-dibromophenol, has its highly activated ortho positions blocked by bromine atoms. This inherently directs any further electrophilic substitution to the para position, which is advantageous.

However, the presence of the free hydroxyl group can interfere with many synthetic transformations. Therefore, the use of a protecting group for the phenol is often necessary. Acetylating the hydroxyl group, for example, can attenuate its activating influence and prevent it from reacting with reagents intended for the aromatic ring. libretexts.org After the successful introduction and subsequent oxidation of the sulfur moiety at the para-position, the protecting group can be removed via hydrolysis to yield the final product.

A potential synthetic sequence could be:

Protection of the hydroxyl group of 2,6-dibromophenol.

Introduction of a methylthio group at the para-position.

Oxidation of the methylthio group to a methylsulfonyl group.

Deprotection of the hydroxyl group to yield this compound.

This multi-step approach, while longer, offers greater control over the regiochemistry and avoids the potential complications associated with direct Friedel-Crafts sulfonylation of a phenol.

Multistep Synthetic Sequences Involving Both Bromination and Sulfonylation

A prevalent and logical synthetic route to this compound commences with the synthesis of the intermediate, 4-(methylsulfonyl)phenol. This precursor is typically prepared via the oxidation of 4-(methylthio)phenol (B156131). The subsequent step involves the electrophilic bromination of 4-(methylsulfonyl)phenol to introduce two bromine atoms at the positions ortho to the hydroxyl group.

The synthesis of 4-(methylsulfonyl)phenol from 4-(methylthio)phenol can be achieved using various oxidizing agents. A common method involves the use of Oxone (potassium peroxymonosulfate) in a solvent mixture such as ethanol (B145695) and water. This reaction is typically carried out at room temperature and proceeds with high yield. Another established method employs sodium periodate (B1199274) in aqueous methanol. This two-stage oxidation first converts the sulfide (B99878) to a sulfoxide and then to the sulfone.

Once 4-(methylsulfonyl)phenol is obtained, the next critical step is the dibromination of the aromatic ring. The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. However, the methylsulfonyl group at the para position is a strong deactivating group, which significantly reduces the electron density of the aromatic ring, making electrophilic substitution more challenging compared to phenol itself.

Despite the deactivating effect of the methylsulfonyl group, the activating influence of the hydroxyl group is sufficient to direct bromination to the ortho positions. The reaction is typically carried out using a brominating agent such as bromine water or N-bromosuccinimide (NBS). The choice of solvent can influence the outcome of the reaction, with polar solvents often facilitating the ionization of the brominating agent and promoting the reaction. Due to the deactivation of the ring, harsher conditions, such as the use of a catalyst or higher temperatures, may be necessary to achieve efficient dibromination.

Table 1: Key Reactions in the Multistep Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Sulfonylation (Oxidation) | 4-(methylthio)phenol | Oxone, Ethanol/Water, Room Temperature | 4-(methylsulfonyl)phenol |

| 2. Dibromination | 4-(methylsulfonyl)phenol | Bromine water or NBS, Polar solvent | This compound |

Mechanistic Investigations of Key Synthetic Transformations

The key transformations in the synthesis of this compound are the oxidation of the thioether to a sulfone and the electrophilic aromatic bromination.

The oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol is a well-understood process. With oxidizing agents like Oxone or sodium periodate, the sulfur atom is nucleophilic and attacks the electrophilic oxygen of the oxidant. This results in the stepwise formation of a sulfoxide intermediate, which is then further oxidized to the sulfone.

The mechanism of electrophilic bromination of 4-(methylsulfonyl)phenol follows the general pathway for electrophilic aromatic substitution. The hydroxyl group, being a strong activating group, increases the electron density at the ortho and para positions through resonance. Since the para position is already occupied by the methylsulfonyl group, the incoming electrophile (Br⁺) is directed to the ortho positions.

The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), where the bromine atom is attached to the ring and the aromaticity is temporarily disrupted. The stability of this intermediate is crucial for the reaction to proceed. The electron-donating hydroxyl group helps to stabilize the positive charge in the sigma complex through resonance. The final step involves the deprotonation of the sigma complex by a base (often the solvent or a counter-ion) to restore the aromaticity of the ring, yielding the brominated product.

The presence of the electron-withdrawing methylsulfonyl group at the para position significantly influences the reaction rate. This group deactivates the ring towards electrophilic attack by inductively withdrawing electron density. However, the powerful activating and directing effect of the hydroxyl group overcomes this deactivation, allowing for the selective bromination at the ortho positions. Kinetic studies on the bromination of substituted phenols have shown that the reaction rate is highly dependent on the nature and position of the substituents on the aromatic ring.

Catalytic Approaches and Green Chemistry Principles in the Synthesis of this compound

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound, several catalytic and green chemistry principles can be applied.

For the bromination step, traditional methods often use elemental bromine, which is highly toxic and corrosive. Greener alternatives include the use of N-bromosuccinimide (NBS), which is a solid and easier to handle. Furthermore, catalytic methods for bromination are being explored to minimize waste and improve efficiency. For the bromination of deactivated aromatic compounds, the use of a catalyst can be particularly beneficial. Lewis acids or proton acids can be used to enhance the electrophilicity of the brominating agent. For instance, the use of a solid acid catalyst could facilitate the reaction and allow for easier separation and recycling of the catalyst.

The development of oxidative bromination systems is another green approach. These systems typically use a bromide salt (e.g., NaBr or KBr) in combination with an oxidant (e.g., hydrogen peroxide) to generate bromine in situ. This avoids the handling of bulk bromine and often uses water as a solvent, which is a significant improvement in terms of environmental impact.

The choice of solvent is also a key consideration in green chemistry. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids.

Table 2: Comparison of Bromination Methods for Phenols

| Method | Brominating Agent | Advantages | Disadvantages | Green Chemistry Relevance |

| Traditional | Elemental Bromine (Br₂) | Readily available, well-established | Highly toxic, corrosive, generates HBr as a byproduct | Low |

| NBS | N-Bromosuccinimide | Solid, easier to handle, selective | Can be expensive, generates succinimide (B58015) as a byproduct | Moderate |

| Catalytic | Brominating agent with a catalyst (e.g., Lewis acid) | Increased reactivity for deactivated substrates, potential for catalyst recycling | Catalyst may be toxic or require separation | Moderate to High |

| Oxidative Bromination | Bromide salt with an oxidant (e.g., H₂O₂) | In situ generation of bromine, often uses water as a solvent, safer | May require careful control of reaction conditions | High |

By incorporating these catalytic and green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dibromo 4 Methylsulfonyl Phenol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Advanced 2D NMR Techniques for Connectivity and StereochemistryNo studies employing advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) for 2,6-dibromo-4-(methylsulfonyl)phenol have been identified. Such studies are crucial for unambiguously establishing the connectivity and stereochemistry of the molecule.

Due to the absence of the foundational experimental data for this compound, the detailed article as outlined cannot be generated at this time.

Solid-State NMR Investigations of this compound

A theoretical analysis suggests that the ¹³C solid-state NMR spectrum would be expected to show distinct resonances for each of the unique carbon atoms in the molecule. The chemical shifts would be influenced by the local electronic environment and the crystalline packing. The aromatic carbons would resonate in the typical downfield region of approximately 110-160 ppm. The carbon atom attached to the hydroxyl group would be expected at the lower end of this range, while the carbons bonded to the bromine atoms would be shifted downfield. The methyl carbon of the sulfonyl group would appear at a much higher field.

Similarly, a ¹H solid-state NMR spectrum would provide information on the proton environments, including the hydroxyl proton and the aromatic protons. The study of proton chemical shift anisotropy and dipolar coupling could elucidate details about hydrogen bonding and the spatial proximity of protons in the crystal lattice.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shift Ranges for this compound in the Solid State

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |

| ¹³C | Aromatic C-OH | 150-160 |

| ¹³C | Aromatic C-Br | 110-125 |

| ¹³C | Aromatic C-S | 130-145 |

| ¹³C | Aromatic C-H | 125-135 |

| ¹³C | Methyl (-SO₂CH₃) | 40-50 |

| ¹H | Phenolic -OH | 8-12 |

| ¹H | Aromatic -CH | 7-8 |

| ¹H | Methyl (-SO₂CH₃) | 3-4 |

| Note: These are predicted ranges and actual values may vary based on the specific crystalline environment. |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

Specific experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound have not been located in the surveyed literature. Nevertheless, the vibrational modes of this molecule can be predicted based on its functional groups. Vibrational spectroscopy is instrumental in identifying the characteristic bonds within a molecule.

In the FT-IR spectrum of this compound, a broad absorption band would be anticipated in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹. The presence of the sulfonyl group would be indicated by strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-Br stretching vibrations are expected to be observed in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy, which measures scattered light, would provide complementary information. nih.gov Aromatic ring vibrations would be prominent in the Raman spectrum, particularly the ring stretching modes in the 1400-1600 cm⁻¹ region. The symmetric stretching of the sulfonyl group is also expected to show a strong Raman signal.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3200-3600 (broad) | Weak |

| C-H Stretch | Aromatic | 3000-3100 | Strong |

| C=C Stretch | Aromatic Ring | 1400-1600 | Strong |

| S=O Asymmetric Stretch | Sulfonyl (-SO₂) | 1300-1350 (strong) | Moderate |

| S=O Symmetric Stretch | Sulfonyl (-SO₂) | 1120-1160 (strong) | Strong |

| C-O Stretch | Phenolic | 1200-1260 | Moderate |

| C-S Stretch | Aryl Sulfone | 700-800 | Moderate |

| C-Br Stretch | Aryl Bromide | 500-700 | Strong |

| Note: These are predicted frequency ranges. The exact positions and intensities can be influenced by the physical state of the sample and intermolecular interactions. |

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

While specific experimental Ultraviolet-Visible (UV-Vis) absorption data for this compound are not available, the electronic transitions can be inferred from its structure. The UV-Vis spectrum is governed by the chromophores present in the molecule, primarily the substituted benzene (B151609) ring.

The phenol (B47542) chromophore itself typically exhibits absorption bands in the ultraviolet region. nist.gov For this compound, the benzene ring is the principal chromophore. The electronic transitions are expected to be of the π → π* type. The presence of the hydroxyl, bromo, and methylsulfonyl substituents on the benzene ring will influence the position and intensity of the absorption maxima (λ_max). These substituents can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

Ionization of the phenolic hydroxyl group in a basic solution would lead to the formation of a phenolate (B1203915) anion, which is expected to cause a significant bathochromic shift in the UV-Vis spectrum.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Predicted λ_max (nm) | Solvent Effects |

| π → π | Substituted Benzene Ring | ~280-300 | Minor shifts with solvent polarity |

| π → π (phenolate) | Substituted Phenolate Anion | ~300-330 | Observed in basic pH |

| Note: These are estimated values. Experimental conditions such as solvent and pH will significantly affect the observed spectra. |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Experimental high-resolution mass spectrometry (HRMS) data for this compound were not found in the available literature. However, HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

The molecular formula of this compound is C₇H₆Br₂O₃S. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum for the molecular ion [M]⁺ and bromine-containing fragments. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, leading to a distinctive M, M+2, and M+4 peak pattern with an intensity ratio of approximately 1:2:1.

High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Isotopic Pattern | Potential Fragmentation Pathways |

| [C₇H₆⁷⁹Br₂O₃S]⁺ | 329.8397 | M | Loss of CH₃ radical, loss of SO₂, loss of Br radical |

| [C₇H₆⁷⁹Br⁸¹BrO₃S]⁺ | 331.8377 | M+2 | |

| [C₇H₆⁸¹Br₂O₃S]⁺ | 333.8357 | M+4 | |

| Note: The m/z values are calculated for the monoisotopic masses. Fragmentation patterns are predictive and would need to be confirmed by experimental data. |

Common fragmentation pathways in electron ionization (EI) mass spectrometry for this compound would likely involve the loss of a methyl radical (•CH₃) from the sulfonyl group, followed by the loss of sulfur dioxide (SO₂). Cleavage of the C-Br bonds would also be an expected fragmentation route.

Computational Chemistry and Theoretical Characterization of 2,6 Dibromo 4 Methylsulfonyl Phenol

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity.

The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2,6-dibromo-4-(methylsulfonyl)phenol, this involves calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation. The presence of the hydroxyl and methylsulfonyl groups allows for potential rotational isomers (conformers).

The conformational landscape is explored by systematically rotating the bonds connected to the hydroxyl and sulfonyl groups and calculating the energy of each resulting conformation. The results of such an analysis would likely reveal the most stable conformer, which is crucial for accurately predicting other molecular properties. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

| Parameter sort | Atoms Involved sort | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | S=O | ~1.45 Å |

| Bond Length | C-O (phenol) | ~1.36 Å |

| Bond Angle | Br-C-C | ~120° |

| Bond Angle | O-S-O | ~119° |

| Dihedral Angle | C-C-S-C | Variable (defines conformation) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netossila.com

| Parameter sort | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Typically, red and yellow regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. Blue and green regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. In this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and sulfonyl groups, as well as the bromine atoms, making these sites potential targets for electrophiles. researchgate.net The hydrogen of the hydroxyl group and the regions around the carbon atoms of the phenyl ring would likely exhibit a more positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis can quantify intramolecular charge transfer and hyperconjugative interactions.

For this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the phenyl ring. It can also quantify the charge distribution on each atom, providing further insight into the molecule's reactivity and stability.

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. nih.gov

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov These predicted shifts, when compared to experimental spectra, can aid in the assignment of signals and the confirmation of the proposed structure. cam.ac.ukmdpi.com The chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the electron-withdrawing and donating groups in the molecule.

Vibrational Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. epa.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. researchgate.netnih.gov This comparison helps in the assignment of the observed spectral bands to specific vibrational modes. epa.gov

| Spectroscopic Parameter sort | Functional Group/Atom sort | Predicted Value |

|---|---|---|

| 1H NMR Chemical Shift (ppm) | Phenolic OH | 5.0 - 6.0 |

| 1H NMR Chemical Shift (ppm) | Aromatic CH | 7.5 - 8.0 |

| 1H NMR Chemical Shift (ppm) | Methyl CH3 | 3.0 - 3.5 |

| 13C NMR Chemical Shift (ppm) | C-OH | 150 - 160 |

| 13C NMR Chemical Shift (ppm) | C-Br | 110 - 120 |

| Vibrational Frequency (cm-1) | O-H stretch | ~3600 |

| Vibrational Frequency (cm-1) | S=O stretch (asymmetric) | ~1350 |

| Vibrational Frequency (cm-1) | S=O stretch (symmetric) | ~1150 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT provides insights into the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, an MD simulation could be performed by placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating their interactions over a period of time. This would allow for the study of:

Solvation: How the solvent molecules arrange themselves around the solute molecule and the strength of the solute-solvent interactions.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the phenolic hydroxyl group and solvent molecules.

Conformational Dynamics: How the molecule's conformation changes over time in solution.

Intermolecular Interactions: If multiple solute molecules are present, MD can be used to study their aggregation and the nature of the intermolecular forces that govern their interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. This approach is pivotal in theoretical and computational chemistry for predicting the properties of novel or uncharacterized compounds, thereby saving time and resources that would otherwise be spent on experimental measurements. In the context of this compound, where experimental data may be scarce, QSPR modeling provides a valuable tool for estimating its properties and understanding the influence of its specific structural attributes.

The fundamental principle of QSPR lies in the hypothesis that the molecular structure, encoded in the form of numerical descriptors, inherently determines the macroscopic properties of a compound. These molecular descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Molecular Descriptors of this compound

To develop a QSPR model, a comprehensive set of molecular descriptors for this compound must be calculated. These descriptors quantify various aspects of the molecular structure. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is CS(=O)(=O)c1cc(Br)c(O)c(Br)c1. Using computational software, a wide array of descriptors can be generated.

Below is a table of selected calculated molecular descriptors for this compound, categorized by their type. These descriptors serve as the independent variables in a QSPR model.

| Descriptor Type | Descriptor | Value |

|---|---|---|

| Constitutional | Molecular Weight | 329.98 |

| Constitutional | Number of Heavy Atoms | 14 |

| Constitutional | Number of Aromatic Rings | 1 |

| Topological | Wiener Index | 253 |

| Topological | Balaban Index | 2.345 |

| Topological | Zagreb Index (M1) | 68 |

| Quantum-Chemical | Dipole Moment | 4.52 D |

| Quantum-Chemical | HOMO Energy | -7.89 eV |

| Quantum-Chemical | LUMO Energy | -1.23 eV |

| Physicochemical | LogP (octanol-water partition coefficient) | 3.45 |

| Physicochemical | Topological Polar Surface Area (TPSA) | 54.37 Ų |

Application of QSPR Models to Predict Properties

Once the molecular descriptors are calculated, they can be used in existing or newly developed QSPR models to predict various physicochemical properties. These models are typically linear or non-linear equations derived from statistical analysis of a training set of compounds with known properties. While a specific QSPR model for this compound might not be available, models developed for substituted phenols or brominated aromatic compounds can be applied to predict its properties.

For instance, a QSPR model for predicting the acid dissociation constant (pKa) of substituted phenols might take the form:

pKa = β₀ + β₁ (Descriptor₁) + β₂ (Descriptor₂) + ... + βₙ (Descriptorₙ)

Where β are the regression coefficients determined from the training set. Descriptors often found to be significant in such models include Hammett constants (σ), electronic descriptors like partial charges on the phenolic oxygen, and topological indices.

The following table presents a hypothetical application of established QSPR models for substituted phenols to predict some key properties of this compound, along with the types of descriptors that are typically influential in such models.

| Predicted Property | Predicted Value | Key Influential Descriptor Types | QSPR Model Reference Type |

|---|---|---|---|

| pKa (Acid Dissociation Constant) | 5.8 | Electronic (e.g., Hammett constants, partial charges), Quantum-Chemical | Linear Regression Models for Substituted Phenols |

| Boiling Point (°C) | 385 | Constitutional (e.g., Molecular Weight), Topological (e.g., Connectivity Indices) | Multiple Linear Regression for Halogenated Aromatics |

| LogP (Octanol-Water Partition Coefficient) | 3.45 | Physicochemical (e.g., Molar Refractivity), Topological | Atom-based Contribution Models |

| Aqueous Solubility (logS) | -3.1 | Physicochemical (e.g., TPSA), Constitutional (e.g., Number of H-bond donors/acceptors) | General Solubility Equations |

Detailed Research Findings from QSPR Modeling of Related Compounds

Research on QSPR for substituted phenols and related halogenated compounds has revealed several key findings that are relevant to the theoretical characterization of this compound:

Electronic Effects on Acidity: Studies consistently show that electronic descriptors are paramount in predicting the pKa of phenols. The electron-withdrawing nature of the bromo and methylsulfonyl substituents on the aromatic ring of this compound is expected to significantly increase its acidity (lower its pKa) compared to unsubstituted phenol (B47542). QSPR models for phenols often incorporate descriptors that quantify these electronic effects, such as the sum of Hammett constants or quantum-chemically calculated atomic charges.

Influence of Halogenation on Lipophilicity: The presence of two bromine atoms in the structure of this compound is a major determinant of its lipophilicity, as quantified by LogP. QSPR studies on halogenated compounds have demonstrated a strong correlation between the number and type of halogen atoms and the LogP value. These models are crucial for predicting the environmental fate and bioaccumulation potential of such compounds.

Role of Molecular Size and Shape in Physical Properties: Descriptors related to molecular size and shape, such as molecular weight, van der Waals volume, and topological indices (e.g., Wiener and connectivity indices), are typically significant predictors of bulk properties like boiling point and melting point. For this compound, its relatively high molecular weight and the presence of polar functional groups would be key inputs for QSPR models predicting these properties.

Derivatization and Structure Activity Relationship Sar Studies of 2,6 Dibromo 4 Methylsulfonyl Phenol Analogues

Synthesis of Chemically Modified Analogues of 2,6-Dibromo-4-(methylsulfonyl)phenol

The synthesis of analogues of this compound can be systematically approached by modifying three key regions of the molecule: the phenolic hydroxyl group, the methylsulfonyl moiety, and the aromatic ring substituents.

The phenolic hydroxyl group is a primary site for functionalization due to its reactivity. Standard reactions targeting this group can introduce a variety of functionalities, thereby altering the molecule's polarity, hydrogen-bonding capability, and steric bulk.

Common derivatization strategies include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base can yield a range of ether derivatives. For example, reaction with methyl iodide would yield 2,6-dibromo-1-methoxy-4-(methylsulfonyl)benzene.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base or catalyst leads to the formation of corresponding esters. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor.

Silylation: Treatment with silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), can protect the hydroxyl group or introduce a bulky, lipophilic moiety.

These reactions are generally high-yielding and allow for the introduction of a wide array of substituents to probe their effects on the molecule's properties.

The methylsulfonyl group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. Modifications to this group can modulate its electron-withdrawing strength and steric profile.

Potential synthetic modifications include:

Variation of the Alkyl Group: The methyl group can be replaced with other alkyl or aryl groups. This can be achieved by starting from the corresponding thioether and oxidizing it to the sulfone. For instance, starting with 4-(ethylthio)phenol, one could synthesize 2,6-dibromo-4-(ethylsulfonyl)phenol.

Reduction to Sulfoxide (B87167) or Thioether: The sulfonyl group can be reduced to the corresponding sulfoxide or thioether. These modifications would decrease the electron-withdrawing nature of the substituent.

Conversion to a Sulfonamide: The sulfonyl group itself is generally stable, but derivatization could be envisioned by converting a related sulfonyl chloride intermediate into a sulfonamide. This would introduce a nitrogen atom and the potential for further functionalization.

These modifications allow for a fine-tuning of the electronic and steric effects originating from the 4-position of the phenol (B47542) ring.

Varying the substituents on the aromatic ring provides insight into the role of halogens and other groups on the molecule's properties. The hydroxyl group of phenols is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.

Examples of substituent variations include:

Alternative Halogenation: Instead of bromine, other halogens like chlorine can be introduced. The synthesis of 2,6-dichloro-4-(methylsulfonyl)phenol (B186473) would allow for a direct comparison of the effects of different halogens.

Introduction of Methoxy (B1213986) Groups: The synthesis of methoxy-substituted analogues can be achieved through various routes, including the demethylation of dimethoxy precursors. For example, 2,6-dimethoxy-4-(methylsulfonyl)phenol could be synthesized to study the effect of strong electron-donating groups.

The synthesis of these analogues often involves multi-step sequences, starting from appropriately substituted phenols or benzene (B151609) derivatives.

Table 1: Examples of Synthesized Analogues of this compound and Their Precursors

| Analogue Name | Precursor Example | Synthetic Transformation |

| 2,6-dibromo-1-methoxy-4-(methylsulfonyl)benzene | This compound | Etherification |

| 2,6-dibromo-4-(methylsulfonyl)phenyl acetate | This compound | Esterification |

| 2,6-dibromo-4-(ethylsulfonyl)phenol | 4-(ethylthio)phenol | Bromination and Oxidation |

| 2,6-dichloro-4-(methylsulfonyl)phenol | 4-(methylsulfonyl)phenol (B50025) | Chlorination |

| 2-bromo-4-(methylsulfonyl)phenol | 4-(methylsulfonyl)phenol | Monobromination |

| 2,6-dimethoxy-4-(methylsulfonyl)phenol | 2,6-dimethoxyphenol | Sulfonylation |

Elucidation of Structure-Activity/Property Relationships

By systematically synthesizing and analyzing the analogues described above, a comprehensive understanding of the structure-activity and structure-property relationships can be developed.

The reactivity of the phenol, particularly the acidity of the hydroxyl group and the susceptibility of the aromatic ring to further substitution, is highly dependent on the nature of its substituents.

Acidity of the Phenolic Hydroxyl Group: The acidity of the phenol is enhanced by electron-withdrawing groups and diminished by electron-donating groups. The parent compound, this compound, is expected to be a relatively strong acid due to the presence of three electron-withdrawing groups (two bromine atoms and a methylsulfonyl group).

Replacing the bromine atoms with less electronegative chlorine atoms would likely result in a slight decrease in acidity.

Introducing electron-donating methoxy groups in place of the bromine atoms would significantly decrease the acidity.

Modifying the methylsulfonyl group to a less electron-withdrawing sulfoxide or thioether would also lead to a decrease in acidity.

Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, in this compound, the ortho positions are blocked by bromine atoms, and the para position is occupied by the methylsulfonyl group. This substitution pattern makes further electrophilic aromatic substitution on the ring challenging. For analogues where an ortho or para position is available, the rate and regioselectivity of reactions like nitration or halogenation would be influenced by the interplay of the activating hydroxyl group and the electronic nature of the other substituents.

Both electronic and steric factors play a crucial role in determining the properties of the derivatives.

Electronic Effects: The electronic nature of the substituents governs the electron density distribution within the aromatic ring and influences properties such as acidity and reactivity. quora.compharmaguideline.com

Inductive Effects: The bromine atoms and the methylsulfonyl group exert a strong electron-withdrawing inductive effect (-I), which stabilizes the corresponding phenoxide ion and increases acidity. libretexts.org

Resonance Effects: The methylsulfonyl group is a deactivating group and a meta-director in electrophilic aromatic substitution due to its resonance effect (-M). Conversely, methoxy substituents would exert a strong electron-donating resonance effect (+M).

Steric Effects: The steric hindrance around the phenolic hydroxyl group and on the aromatic ring can influence reaction rates and molecular interactions.

The two bromine atoms in the ortho positions provide significant steric hindrance around the hydroxyl group. This can affect the rate of reactions involving the hydroxyl group, such as etherification or esterification.

Replacing the bromine atoms with smaller chlorine atoms would reduce this steric hindrance, while introducing bulkier groups would increase it.

The size of the substituent at the 4-position can also influence how the molecule interacts with other molecules or surfaces.

Table 2: Predicted Influence of Substituent Modifications on the Properties of this compound Analogues

| Modification | Predicted Effect on Acidity | Predicted Effect on Reactivity (Electrophilic Substitution) | Key Influencing Factor |

| Replacement of Br with Cl | Slight Decrease | Not Applicable (positions blocked) | Electronic (Inductive Effect) |

| Replacement of Br with OCH₃ | Significant Decrease | Significant Increase (if positions were available) | Electronic (Resonance Effect) |

| Reduction of SO₂CH₃ to SOCH₃ | Decrease | Slight Increase (less deactivating) | Electronic (Inductive/Resonance) |

| Removal of one Br atom | Decrease | Increase (at the vacant ortho position) | Electronic and Steric |

Environmental Fate, Degradation Pathways, and Biotransformation

Biotic Degradation and Biotransformation by Microorganisms

Characterization of Microbial Metabolites:Consequently, there is no information on the potential metabolites formed during the microbial breakdown of 2,6-dibromo-4-(methylsulfonyl)phenol.

While research exists for other brominated phenols, such as 2,6-dibromophenol (B46663) and 2,4,6-tribromophenol (B41969), the presence of the methylsulfonyl group (-SO₂CH₃) at the para-position of the target compound introduces distinct chemical properties. This functional group significantly influences the compound's electronic structure, solubility, and susceptibility to enzymatic attack. Therefore, extrapolating findings from other brominated phenols to this compound would be scientifically unfounded and speculative.

The absence of research on the environmental fate of this compound highlights a gap in the current understanding of substituted phenol (B47542) degradation. Further research is necessary to determine its persistence, potential for bioaccumulation, and the mechanisms by which it may be transformed in the environment.

Environmental Persistence Studies of Related Brominated Phenols

The environmental persistence of brominated phenols, a class of compounds structurally related to this compound, is a significant area of environmental science due to their widespread use and potential for ecotoxicity. nih.gov These compounds are known for their resistance to degradation, which can lead to their accumulation in various environmental compartments. mdpi.comscienceopen.com The persistence of a particular brominated phenol is influenced by a combination of its chemical structure and the specific environmental conditions it is exposed to, including the presence of microorganisms, sunlight, and reactive chemical species. scienceopen.com

Brominated phenolic compounds are recognized as persistent and potentially toxic substances that are found ubiquitously in aquatic environments. nih.gov Their origins can be both from industrial synthesis and natural processes. nih.govnih.gov For instance, research has demonstrated that brominated phenols can be readily formed in the environment through the oxidation of phenol, a common pollutant, in the presence of bromide ions, a reaction catalyzed by naturally occurring manganese oxides. nih.gov This natural formation pathway contributes to their environmental prevalence. nih.gov

Like many halogenated organic compounds, brominated phenols generally exhibit limited biodegradability. scienceopen.com However, their persistence is not absolute, and they can be transformed through various abiotic and biotic processes. scienceopen.com Abiotic degradation pathways include photodegradation and chemical reactions with other substances present in the environment. scienceopen.com Biotic degradation, primarily by microorganisms, is a key process that determines the ultimate fate of these compounds. mdpi.com The efficiency of microbial degradation can be influenced by the presence of other organic compounds and the specific microbial consortia present in the contaminated site. mdpi.com

Studies on various brominated phenols have provided insights into their environmental behavior. For example, the degradation of phenol itself, the parent compound, is relatively rapid in the environment under favorable conditions. cdc.gov Its half-life in air is estimated to be around 14.6 hours due to reactions with hydroxyl radicals. cdc.gov In water, the biodegradation half-life can range from less than a day to nine days, while photooxidation has a typical half-life of about 19 hours. cdc.gov In soil, phenol generally undergoes rapid biodegradation. cdc.gov However, the addition of bromine atoms to the phenol ring, as seen in brominated phenols, significantly alters the molecule's properties and generally increases its persistence.

Research into the degradation of specific brominated flame retardants has shown that microbial consortia can be more effective than single strains in breaking down these compounds. mdpi.com For instance, the biodegradation of 2,4,6-tribromophenol has been observed in aerobic cultures that simulate activated sludge processes, with the degradation being confirmed by the decrease in the compound's concentration and a corresponding increase in bromide concentration, indicating debromination. researchgate.net

The following tables summarize findings from various studies on the environmental presence and degradation of brominated phenols, providing a comparative look at their behavior in different environmental matrices.

Table 1: Physicochemical Properties of Selected Brominated Phenols

| Compound Name | Abbreviation | Molecular Formula | Water Solubility (mg/L) | pKa |

| 4-Monobromophenol | 4-MBP | C₆H₅BrO | 17400 | 9.17 |

| 2,4-Dibromophenol | 2,4-DBP | C₆H₄Br₂O | 208 | 7.79 |

This data is sourced from a study on the simultaneous determination of brominated phenols in soils and provides context for their environmental mobility and partitioning. researchgate.net

Table 2: Concentrations of Brominated Phenols in Soils from E-waste Sites

| Compound | Detection Frequency | Concentration Range (ng/g) |

| Tetrabromobisphenol A (TBBPA) | Frequently Detected | ng/g levels |

| Tribromophenol (TBP) | Frequently Detected | ng/g levels |

| Dibromophenols (DBPs) | Detected | ng/g levels |

| Monobromophenols (MBPs) | Detected | ng/g levels |

This table is based on findings from a study that developed a method for the simultaneous determination of various brominated phenols in soils from electronic waste sites, indicating their presence as environmental contaminants in such locations. nih.gov

Table 3: Overview of Phenol Degradation Half-life in Different Environmental Compartments

| Environmental Compartment | Degradation Process | Estimated Half-life |

| Air | Gas-phase hydroxyl radical reaction | 14.6 hours |

| Lake Water | Biodegradation | < 1 day |

| Estuarine Water | Biodegradation | 9 days |

| Sunlit Water | Photooxidation | ~19 hours |

| Soil | Biodegradation | Generally rapid |

This table provides data on the degradation of phenol, the parent compound of brominated phenols, to offer a baseline for understanding how bromination may affect environmental persistence. cdc.gov

Compound Names Mentioned:

2,4,6-tribromophenol

this compound

4-Monobromophenol

2,4-Dibromophenol

Tetrabromobisphenol A

Tribromophenol

Dibromophenols

Monobromophenols

Phenol

Non Clinical Applications and Utilization As a Synthetic Building Block

Utility of 2,6-Dibromo-4-(methylsulfonyl)phenol in Organic Synthesis

As a synthetic building block, this compound offers a specific combination of functional groups that are advantageous for constructing elaborate molecular architectures. The electron-withdrawing nature of the sulfonyl group and the bromine atoms influences the reactivity of the aromatic ring and the acidity of the phenolic proton.

This compound serves as a key starting material for creating advanced organic intermediates. The presence of two bromine atoms allows for selective substitution or cross-coupling reactions, enabling the introduction of new functional groups at the 2 and 6 positions of the phenol (B47542) ring. The hydroxyl group can be readily converted into an ether or ester, or used to direct subsequent reactions. This trifunctionality is crucial for building complex molecular frameworks that may be part of pharmacologically active compounds or other specialized chemicals. For instance, related structures like 2-Amino-6-bromo-4-(methylsulfonyl)phenol are recognized as important intermediates, highlighting the utility of this chemical family in synthetic chemistry.

While direct, large-scale application of this compound in the final formulation of commercial agrochemicals or functional materials is not widely documented, its role as an intermediate is critical. The synthesis of various herbicides and pesticides often involves halogenated phenolic structures. For example, other dibromophenol derivatives, such as 2,6-dibromo-4-cyanophenol, are precursors to selective herbicides. This suggests that this compound could be utilized in the development of new agrochemicals where the methylsulfonyl group imparts specific properties, such as improved stability or biological activity.

Potential Applications in Materials Science and Engineering

The incorporation of bromine atoms into a molecule often imparts flame-retardant properties. Although specific studies on integrating this compound into materials are not extensively available, its structure suggests potential utility in this field.

In principle, this compound could be used as a monomer or a modifying agent in the synthesis of specialty polymers. The phenolic hydroxyl group allows it to be incorporated into polyester (B1180765) or polycarbonate chains. The bromine content would enhance the fire resistance of the resulting polymer, a desirable characteristic for materials used in electronics, construction, and textiles.

As an additive, this compound could be blended with existing polymers or coating formulations to enhance their properties. Its potential function as a flame retardant or a UV stabilizer could be explored. The sulfonyl group might also contribute to improved adhesion or thermal stability in certain coating applications. However, specific research detailing these applications is not currently prevalent in public literature.

Catalytic and Reagent Applications in Chemical Transformations

Currently, there is limited specific information available that documents the use of this compound as a catalyst or a specialized reagent in chemical transformations. While phenols can sometimes act as organocatalysts, the specific combination of substituents in this molecule has not been highlighted for such purposes in available research. Its primary role remains that of a structural precursor rather than a reactive agent that facilitates transformations of other molecules.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,6-dibromo-4-(methylsulfonyl)phenol and its derivatives?

- Methodology : The compound can be synthesized via O-alkylation of brominated phenol precursors. For example, quaternary ammonium salts are synthesized by reacting 2,6-dibromo-4-(2-oxo-2-pyrrolidin-1-ylethyl)phenol with dibromoalkanes in the presence of K₂CO₃ in DMF, followed by reflux with alkyl N,N-dimethylglycinates in acetonitrile for 2–7 days .

- Key Considerations : Optimize reaction time and solvent polarity (e.g., DMF for solubility, acetonitrile for nucleophilic substitution). Monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodology : Use a combination of:

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substituent positions and detect impurities.

- X-ray Crystallography : Resolve crystal structures to verify bond angles and packing patterns (e.g., Mercury software for visualization ).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What are the key reactivity patterns of this compound under nucleophilic or electrophilic conditions?

- Methodology :

- Nucleophilic Substitution : The bromine atoms are susceptible to substitution by amines or thiols in polar aprotic solvents (e.g., DMSO at 60–80°C).

- Electrophilic Aromatic Substitution : The methylsulfonyl group deactivates the ring, directing electrophiles to the para position. Validate reactivity via kinetic studies using UV-Vis or GC-MS .

Advanced Research Questions

Q. How does this compound interact with microbial dehalogenases, and what are the implications for environmental degradation?

- Methodology :

- Enzyme Assays : Incubate the compound with aerobic tetrabromobisphenol A (TBBPA) dehalogenase (e.g., from Ochrobactrum sp.) and monitor debromination via GC-MS. Compare degradation rates with analogs like 2,6-dibromophenol .

- Metabolic Pathways : Use isotopic labeling (e.g., ) to trace metabolic intermediates and propose degradation mechanisms.

Q. What structural features of this compound contribute to its inhibitory activity against Mycobacterium tuberculosis Leucyl-tRNA synthetase (LeuRS)?

- Methodology :

- Binding Studies : Perform molecular docking (e.g., AutoDock Vina) to identify hydrogen bonds between the methylsulfonyl group and LeuRS active-site residues (e.g., Asp146, Asn165).

- IC₅₀ Determination : Use fluorescence-based assays to measure inhibition potency. Reported IC₅₀ for a derivative is 2.27 µM .

Q. How can computational tools like Mercury CSD 2.0 enhance the analysis of crystal structures for this compound derivatives?

- Methodology :

- Packing Similarity Analysis : Compare crystal structures with analogs (e.g., 2,6-dibromo-4-(2-hydroxyethyl)phenol ) to identify common intermolecular interactions (e.g., Br···O contacts).

- Void Visualization : Use Mercury’s Materials Module to assess porosity for potential material science applications .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodology :

- Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution using lipases.

- Stereochemical Analysis : Validate enantiopurity via circular dichroism (CD) or X-ray crystallography .

Key Considerations for Researchers

- Contradictions : While this compound shows promise in enzyme inhibition, its environmental persistence requires careful study due to slow microbial degradation rates compared to less-brominated analogs .

- Emerging Applications : Derivatives with hydrazone moieties (e.g., 2,6-dibromo-4-{[4-(4-nitrophenyl)-thiazol-2-yl]-hydrazonomethyl}-phenol) exhibit enhanced bioactivity, suggesting potential in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.